Chemical Structure, Properties, and Synthetic Applications of 1-(3-Chloroquinolin-7-yl)ethan-1-ol: A Technical Whitepaper
Chemical Structure, Properties, and Synthetic Applications of 1-(3-Chloroquinolin-7-yl)ethan-1-ol: A Technical Whitepaper
Executive Summary & Structural Biology Context
In modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 1-(3-Chloroquinolin-7-yl)ethan-1-ol (CAS: 1884155-75-2) has emerged as a highly versatile building block, particularly in the synthesis of advanced therapeutics targeting epigenetic regulation and cellular stress responses[1].
As a Senior Application Scientist, I frequently leverage this compound's unique structural topology. The scaffold combines a halogenated quinoline core with a secondary alcohol at the 7-position. This is not merely a structural spacer; it actively dictates target binding affinity. The chlorine atom at the 3-position enhances lipophilicity and engages in critical halogen bonding within hydrophobic protein pockets. Concurrently, the 1-hydroxyethyl group provides a stereoselective synthetic handle, allowing for precise late-stage functionalization, such as nucleophilic substitution or cross-coupling[2].
Recent applications of this scaffold heavily feature its integration into[3] and[4].
Physicochemical Properties and Structural Data
Understanding the baseline physicochemical parameters of 1-(3-chloroquinolin-7-yl)ethan-1-ol is essential for optimizing reaction conditions and predicting downstream pharmacokinetic behavior[5].
| Property | Value | Structural Significance |
| IUPAC Name | 1-(3-chloroquinolin-7-yl)ethan-1-ol | Defines the exact regiochemistry critical for receptor fit. |
| CAS Registry Number | 1884155-75-2 | Industry-standard identifier for procurement and safety[1]. |
| Molecular Formula | C11H10ClNO | Baseline for stoichiometric calculations. |
| Molecular Weight | 207.66 g/mol | Low molecular weight allows for downstream additions while maintaining Lipinski compliance. |
| Hydrogen Bond Donors | 1 (-OH) | Facilitates transient interaction with target proteins or acts as a site for activation. |
| Hydrogen Bond Acceptors | 2 (N, O) | Quinoline nitrogen acts as a strong H-bond acceptor in kinase/enzyme hinge regions. |
| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon target binding. |
Mechanistic Role in Drug Development
Epigenetic Regulation via PRMT5 Inhibition
PRMT5 is an epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones. Its overexpression is a known driver in various oncological pathways. Derivatives of 1-(3-chloroquinolin-7-yl)ethan-1-ol are utilized to synthesize bicyclic heterocyclic compounds that competitively bind to the PRMT5 active site[6]. The quinoline core mimics the natural substrate's binding pose, while the substituted ethyl linker (derived from the activated alcohol) positions the rest of the molecule to sterically occlude the catalytic channel[3].
Biological pathway of PRMT5 inhibition by 1-(3-chloroquinolin-7-yl)ethan-1-ol derivatives.
Modulation of the Integrated Stress Response (eIF2B)
In neurodegenerative diseases, the Integrated Stress Response (ISR) is chronically activated, suppressing global protein synthesis via eIF2B inhibition. Compounds incorporating the 3-chloroquinolin-7-yl scaffold have demonstrated the ability to allosterically modulate eIF2B activity, thereby restoring translation and preventing deleterious stress granule formation[4].
Synthetic Methodologies and Experimental Protocols
To ensure high fidelity in drug development, synthetic routes must be designed as self-validating systems . Below is the optimized, step-by-step workflow for synthesizing the alcohol from its aldehyde precursor, followed by its activation for downstream coupling.
Step-by-step synthetic workflow for the generation and activation of the 7-ethan-1-ol scaffold.
Protocol A: Synthesis via Grignard Addition
Objective: Convert 3-chloroquinoline-7-carbaldehyde to the secondary alcohol with high yield and minimal side reactions.
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Atmospheric Control: Flame-dry a 250 mL round-bottom flask under a strict argon atmosphere.
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Causality: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will prematurely protonate the methylmagnesium bromide into methane gas, drastically reducing the stoichiometric yield.
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Dissolution: Dissolve 10.0 mmol of 3-chloroquinoline-7-carbaldehyde in 50 mL of anhydrous Tetrahydrofuran (THF).
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Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 12.0 mmol) dropwise over 15 minutes.
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Causality: The low temperature thermodynamically controls the exothermicity of the addition, preventing over-alkylation and preserving the electronic integrity of the quinoline ring.
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Self-Validating Check: Stir for 2 hours at 0 °C. Validate reaction progress via Thin-Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes. The starting aldehyde (higher Rf ) must completely disappear, replaced by a more polar spot (lower Rf ) corresponding to the secondary alcohol.
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Quenching: Slowly add 20 mL of saturated aqueous NH4Cl .
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Causality: A mildly acidic quench safely neutralizes excess MeMgBr without providing enough proton activity to catalyze the dehydration of the newly formed secondary alcohol into an unwanted alkene.
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Isolation: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Activation for Nucleophilic Displacement
Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate for subsequent SN2 reactions (e.g., coupling with amines for PRMT5 inhibitors)[3].
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Dissolution: Dissolve 5.0 mmol of 1-(3-chloroquinolin-7-yl)ethan-1-ol in 25 mL of anhydrous Dichloromethane (DCM).
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Base Addition: Add 10.0 mmol of Triethylamine (TEA) and cool the system to 0 °C.
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Activation: Add Methanesulfonyl chloride (MsCl, 6.0 mmol) dropwise.
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Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the HCl would protonate the basic quinoline nitrogen, causing the intermediate to precipitate out of solution and prematurely halt the reaction.
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Self-Validating Check: Monitor the reaction by LC-MS. The mass spectrum must show the molecular ion peak corresponding to the mesylate ( [M+H]+≈286.0 ), confirming successful activation before proceeding to cross-coupling.
Analytical Characterization Standards
To ensure the trustworthiness and purity of the synthesized batch, the following self-validating analytical parameters must be strictly met before downstream application:
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1 H NMR (400 MHz, CDCl3 ): The defining signature of 1-(3-chloroquinolin-7-yl)ethan-1-ol is the methyl doublet at approximately δ 1.55 ppm ( J=6.5 Hz) and the methine quartet at δ 5.05 ppm ( J=6.5 Hz). The quinoline aromatic protons will present as distinct multiplets between δ 7.50 and 8.90 ppm.
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Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]+ must be observed at m/z 208.0, confirming the exact mass of the target compound.
References
- 1884155-75-2 1-(3-Chloroquinolin-7-yl)ethanol AKSci 9255FE Source: AK Scientific
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AU2018313850A1 - Compounds, compositions and methods
- Source: Google P
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URL:[4]
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Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues
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WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors
- Source: Google P
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URL:[3]
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US12391695B2 - PRMT5 inhibitors
- Source: Google P
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URL:[6]
Sources
- 1. 1884155-75-2 1-(3-Chloroquinolin-7-yl)ethanol AKSci 9255FE [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors - Google Patents [patents.google.com]
- 4. AU2018313850A1 - Compounds, compositions and methods - Google Patents [patents.google.com]
- 5. 1884155-75-2 1-(3-Chloroquinolin-7-yl)ethanol AKSci 9255FE [aksci.com]
- 6. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
